
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of brominated aromatic ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one typically involves the bromination of a precursor compound. A common synthetic route might include:
Starting Material: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., H2 with a catalyst, NaBH4), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactions: The bromine atoms and nitro group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the nitro group, leading to different reactivity and applications.
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one:
Uniqueness
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57026-78-5 |
|---|---|
Fórmula molecular |
C16H13Br2NO4 |
Peso molecular |
443.09 g/mol |
Nombre IUPAC |
2,3-dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C16H13Br2NO4/c1-23-13-8-4-11(5-9-13)16(20)15(18)14(17)10-2-6-12(7-3-10)19(21)22/h2-9,14-15H,1H3 |
Clave InChI |
CZIXWKTXPQIUKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


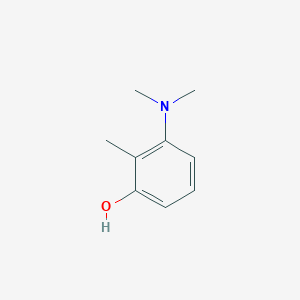
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)



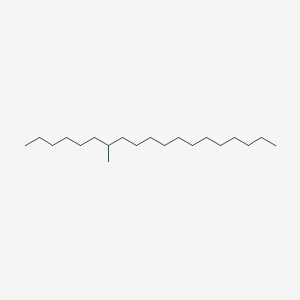
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
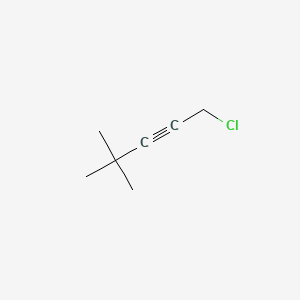
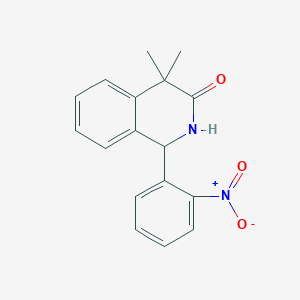
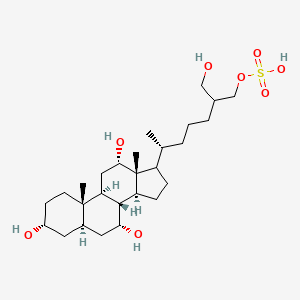


stannane](/img/structure/B14633397.png)

